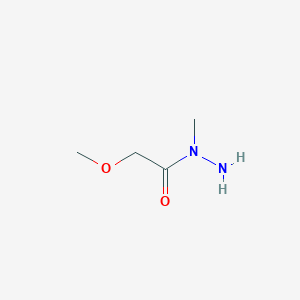
4-difluoromethanesulfonylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Difluoromethanesulfonylbenzene-1,2-diamine, also known as 4-DFMSD, is a versatile and widely used chemical compound. It is a type of diamine, which is a compound composed of two amino groups connected by a single bond. 4-DFMSD has been used in a variety of scientific research applications and is known for its high reactivity and ability to form strong bonds with other compounds. This article will discuss the synthesis method of 4-DFMSD, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Scientific Research Applications
4-difluoromethanesulfonylbenzene-1,2-diamine has a wide range of scientific research applications. It is used as a reagent in organic synthesis to form carbon-carbon bonds, and it is also used as a catalyst in various chemical reactions. It has also been used in the synthesis of drugs, dyes, and other organic compounds. Additionally, it has been used to study the structure and properties of proteins, and it has been used in the study of enzyme kinetics and enzyme inhibition.
Mechanism of Action
4-difluoromethanesulfonylbenzene-1,2-diamine is a nucleophile, which means that it is capable of forming a covalent bond with a positively charged atom or molecule. When this compound reacts with a positively charged atom or molecule, a new covalent bond is formed between the two molecules. This reaction is known as nucleophilic substitution.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including proteases, phosphatases, and kinases. Additionally, it has been found to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
4-difluoromethanesulfonylbenzene-1,2-diamine has several advantages for lab experiments. It is highly reactive, which means that it can form strong bonds with other compounds. It is also relatively inexpensive, which makes it a cost-effective reagent for organic synthesis. Additionally, it is relatively non-toxic, which makes it safe to use in a laboratory setting. One of the main limitations of this compound is that it is highly exothermic, which means that it produces a large amount of heat when it reacts with other compounds. This can be dangerous if proper safety precautions are not taken.
Future Directions
There are a number of potential future directions for 4-difluoromethanesulfonylbenzene-1,2-diamine. One potential application is in the development of new drugs and other organic compounds. Additionally, it could be used to study the structure and properties of proteins and enzymes, as well as to study enzyme inhibition. It could also be used to develop new catalysts for chemical reactions. Finally, it could be used in the development of new materials and nanomaterials.
Synthesis Methods
4-difluoromethanesulfonylbenzene-1,2-diamine is synthesized by the nucleophilic substitution reaction of 4-difluoromethanesulfonyl chloride with 1,2-diaminobenzene. This reaction occurs in the presence of a base, such as potassium carbonate, and the resulting product is this compound. This reaction is highly exothermic and produces a large amount of heat, so it is important to use proper safety precautions when performing the reaction.
properties
IUPAC Name |
4-(difluoromethylsulfonyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2S/c8-7(9)14(12,13)4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUDBGMVLQFUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B6618931.png)


![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)


![4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6618980.png)



